Pseudoisocitidina

Descripción general

Descripción

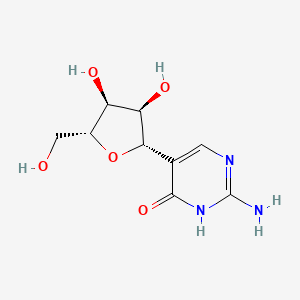

Pseudoisocytidine is a synthetic analogue of cytidine, a nucleoside that is a fundamental building block of RNA and DNA. This compound is known for its ability to form parallel triplex structures with DNA duplexes at neutral pH, making it a valuable tool in genetic and biochemical research .

Aplicaciones Científicas De Investigación

Pseudoisocytidine has a wide range of applications in scientific research:

Chemistry: It is used in the study of nucleic acid chemistry and the development of new synthetic methods.

Medicine: This compound has shown potential in the treatment of leukemia and other cancers due to its stability and resistance to enzymatic deamination

Mecanismo De Acción

Target of Action

Pseudoisocytidine (ΨICyd) is a synthetic C-nucleoside . It has been found to have antileukemic activity . The primary targets of Pseudoisocytidine are leukemic cells . It has been shown to be active in vitro and in vivo against various 1-β-d-arabinofuranosylcytosine-resistant lines of mouse leukemia .

Mode of Action

Pseudoisocytidine interacts with its targets by incorporating into RNA and DNA . It forms appreciable quantities of pseudoisocytidine triphosphate and is incorporated into RNA and DNA in small amounts . This interaction results in changes at the molecular level, affecting the normal functioning of the leukemic cells .

Biochemical Pathways

The biochemical pathways affected by Pseudoisocytidine involve the synthesis of RNA and DNA . By incorporating into these nucleic acids, Pseudoisocytidine can interfere with the normal biochemical pathways of the cell .

Pharmacokinetics

The pharmacokinetics of Pseudoisocytidine involve its absorption, distribution, metabolism, and excretion (ADME). It has been found to have enhanced stability and resistance to enzymatic deamination when compared to 5-azacytidine and 1-β-d-arabinofuranosylcytosine . The elimination kinetics in plasma showed a β-phase t ½ for 14 C of 2 hr and a β-phase t ½ of unchanged ΨICyd of 1.5 hr . The net recovery of radioactivity in urine over 24 hr varied between 40 and 80% of the administered dose; 50 to 90% was unchanged drug and the rest was pseudouridine .

Result of Action

The result of Pseudoisocytidine’s action at the molecular and cellular level is the inhibition of leukemic cell growth . This is achieved through its incorporation into RNA and DNA, disrupting the normal functioning of these cells .

Action Environment

The action of Pseudoisocytidine can be influenced by environmental factors. For instance, the tautomeric equilibrium of Pseudoisocytidine, which provides an additional hydrogen-bond donor at the N3 position, can be influenced by the sequence in which it is incorporated . The neighboring methylated or protonated cytidine promotes the formation of the favorable tautomer, whereas the neighboring thymine or locked nucleic acid has a poor effect, and consecutive ΨICyd has a negative influence .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of pseudoisocytidine involves several steps, starting with the protection of the ribose moiety followed by the coupling of the protected ribose with a suitable base. One common method involves the use of palladium-catalyzed coupling reactions to form the carbon-carbon bond between the ribose and the base . The final steps typically include deprotection and purification to obtain the desired compound.

Industrial Production Methods

Industrial production methods for pseudoisocytidine are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Análisis De Reacciones Químicas

Types of Reactions

Pseudoisocytidine undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the nucleoside.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

Substitution: Nucleophilic substitution reactions are common, where functional groups on the nucleoside are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions of pseudoisocytidine include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups onto the nucleoside .

Comparación Con Compuestos Similares

Similar Compounds

5-Azacytidine: Another synthetic nucleoside with antineoplastic activity, but less stable than pseudoisocytidine.

1-β-D-Arabinofuranosylcytosine: A nucleoside analogue used in cancer treatment, but more susceptible to enzymatic degradation.

Uniqueness

Pseudoisocytidine is unique due to its enhanced stability and resistance to enzymatic deamination, which makes it more effective in certain therapeutic applications compared to similar compounds .

Actividad Biológica

Pseudoisocytidine (ΨC) is a synthetic analogue of cytidine, notable for its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of pseudoisocytidine, including its mechanisms, applications in therapeutic contexts, and relevant case studies.

Structural Characteristics

Pseudoisocytidine differs from cytidine primarily in the orientation of its functional groups, which allows it to adopt a unique tautomeric form. This structural flexibility enables ΨC to interact with nucleic acids in novel ways, particularly forming stable triplex structures with DNA at neutral pH .

The biological activity of pseudoisocytidine can be attributed to several key mechanisms:

- Triplex Formation : ΨC can bind to double-stranded DNA to form parallel triplex structures. This property is particularly significant for gene regulation and potential therapeutic applications in gene therapy .

- Stability of I-Motifs : Recent studies have demonstrated that the incorporation of pseudoisocytidine into i-motif structures enhances their stability. This stability is crucial for the development of novel nucleic acid-based therapies .

- Antileukemic Effects : Research has indicated that pseudoisocytidine exhibits antileukemic properties. In vitro studies have shown that it can induce apoptosis in leukemic cells, suggesting its potential as a chemotherapeutic agent .

Case Studies and Research Findings

-

Antileukemic Activity :

- A study published in Cancer Research explored the effects of pseudoisocytidine on various leukemic cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with ΨC. These findings suggest that ΨC could be developed as a targeted therapy for leukemia .

- Triplex-Forming Properties :

- Stability in I-Motif Structures :

Applications in Therapeutics

The unique properties of pseudoisocytidine make it a promising candidate for various therapeutic applications:

- Gene Therapy : Its ability to form stable triplexes allows for targeted gene silencing or activation, potentially revolutionizing approaches to genetic disorders.

- Cancer Treatment : Given its demonstrated antileukemic effects, pseudoisocytidine could be further investigated as a treatment option for various cancers.

- Nucleic Acid-Based Therapeutics : The stabilization of i-motif structures through ΨC incorporation opens avenues for developing new classes of nucleic acid drugs with enhanced efficacy and specificity.

Propiedades

IUPAC Name |

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDKOGQMQLSNOF-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205717 | |

| Record name | Pseudoisocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57100-18-2 | |

| Record name | Pseudoisocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057100182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoisocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOISOCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDH73L8XQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.